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molecular formula C13H16ClN3 B8361379 8-(Piperazin-1-yl)quinoline hydrochloride

8-(Piperazin-1-yl)quinoline hydrochloride

Cat. No. B8361379
M. Wt: 249.74 g/mol
InChI Key: HYSRCLDBRBNAGG-UHFFFAOYSA-N
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Patent
US08895558B2

Procedure details

tert-Butyl 4-(quinolin-8-yl)piperazine-1-carboxylate (2.4 g, 7.66 mmol) was dissolved in methanol (50 ml) and SOCl2 was added to the solution dropwise at 0° C. The resulting solution was refluxed for 1 day and evaporated under reduced pressure. EtOAc (50 ml) was added to the residue and stirred for 2 hours to produce light yellow solid. The title compound was collected by filtration (1.7 g, 89%) as light yellow solid.
Name
tert-Butyl 4-(quinolin-8-yl)piperazine-1-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH:4]=[CH:3][CH:2]=1.O=S(Cl)[Cl:26]>CO>[ClH:26].[N:11]1([C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[N:1]=[CH:2][CH:3]=[CH:4]3)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
tert-Butyl 4-(quinolin-8-yl)piperazine-1-carboxylate
Quantity
2.4 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc (50 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
to produce light yellow solid
FILTRATION
Type
FILTRATION
Details
The title compound was collected by filtration (1.7 g, 89%) as light yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.N1(CCNCC1)C=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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